molecular formula C26H19F3N4O3 B11200567 3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-phenethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200567
M. Wt: 492.4 g/mol
InChI Key: GZVZIGHYVOODPJ-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound featuring a quinazoline core, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups at the trifluoromethyl site .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

Medicinally, the compound is being studied for its potential therapeutic effects. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-phenylethyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its combination of a quinazoline core, a trifluoromethyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H19F3N4O3

Molecular Weight

492.4 g/mol

IUPAC Name

3-(2-phenylethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H19F3N4O3/c27-26(28,29)19-10-6-9-18(15-19)23-30-22(36-31-23)16-33-21-12-5-4-11-20(21)24(34)32(25(33)35)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2

InChI Key

GZVZIGHYVOODPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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